molecular formula C13H9BF3KO B15280203 Potassium (4-benzoylphenyl)trifluoroborate

Potassium (4-benzoylphenyl)trifluoroborate

Cat. No.: B15280203
M. Wt: 288.12 g/mol
InChI Key: PCFKDLZGORYWPK-UHFFFAOYSA-N
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Description

Potassium (4-benzoylphenyl)trifluoroborate is an organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. These compounds are valued for their stability, ease of handling, and compatibility with diverse reaction conditions . The benzoylphenyl substituent in this compound likely enhances its electrophilicity and π-conjugation, facilitating coupling with aryl halides or pseudohalides.

Properties

Molecular Formula

C13H9BF3KO

Molecular Weight

288.12 g/mol

IUPAC Name

potassium;(4-benzoylphenyl)-trifluoroboranuide

InChI

InChI=1S/C13H9BF3O.K/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H;/q-1;+1

InChI Key

PCFKDLZGORYWPK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

The synthesis of potassium (4-benzoylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows :

    Starting Material: The process begins with the corresponding boronic acid.

    Reaction with KHF2: The boronic acid is treated with potassium hydrogen fluoride (KHF2) in an aqueous medium.

    Formation of Trifluoroborate: The reaction leads to the formation of the potassium trifluoroborate salt.

This method is advantageous due to its simplicity and the stability of the resulting product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (4-benzoylphenyl)trifluoroborate participates in Suzuki-Miyaura couplings, forming biaryl structures critical in pharmaceutical and materials science. Key findings:

  • Catalytic Systems :

    • Palladium catalysts such as PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with ligands like XPhos or dppe are effective .

    • Bases like Cs₂CO₃ or K₂CO₃ in toluene/H₂O or THF/H₂O solvent systems enable efficient coupling .

  • Substrate Compatibility :

    • Reacts with aryl/heteroaryl chlorides and bromides. Electron-deficient aryl halides show enhanced reactivity due to the benzoyl group’s electron-withdrawing nature .

    • Yields depend on steric and electronic factors. For example, para-substituted aryl halides with electron-withdrawing groups (e.g., –NO₂) may slow coupling due to excessive deactivation .

Photoredox-Catalyzed Radical Reactions

Recent advances highlight its utility in photoredox catalysis, leveraging its stability and radical-forming potential:

  • Radical-Radical Coupling :

    • Under blue light (450 nm) with 4CzIPN as an organic photocatalyst, it couples with persistent acyl azolium triflate radicals to form tertiary alcohols, which dehydrate to ketones under basic conditions .

    • Example: Reaction with benzyl potassium trifluoroborate yields substituted ketones (e.g., 3a–3x) in 43–66% yields .

  • Mechanistic Insights :

    • Oxidation by the excited photocatalyst generates a benzyl radical, while the azolium undergoes single-electron reduction to a ketyl radical. Coupling forms a tetrahedral intermediate, confirmed by XRD .

Hydrolysis and Stability

The trifluoroborate group’s hydrolysis kinetics underpin its "slow-release" behavior in cross-couplings:

  • Acid-Base Paradox :

    • Hydrolysis is pH-dependent. Under basic Suzuki conditions (e.g., Cs₂CO₃), the benzoyl group’s electron-withdrawing effect slows hydrolysis, minimizing boronic acid accumulation and side reactions like protodeboronation .

    • In acidic conditions, hydrolysis accelerates, releasing boronic acid (4-benzoylphenyl)boronic acid .

  • Comparative Hydrolysis Rates :

    Substituent (R)Hydrolysis RateMechanism
    BenzoylphenylSlowAcid-catalyzed
    AlkynylVery slowDirect
    p-MethoxyphenylModerateBase-assisted
    Data extrapolated from analogous trifluoroborates .

Comparative Reactivity with Related Trifluoroborates

The benzoyl group confers distinct reactivity compared to other organotrifluoroborates:

CompoundKey Reactivity Differences
Potassium (4-methylsulfonylphenyl)trifluoroborateFaster hydrolysis due to sulfonyl’s electron-withdrawing effect; higher thermal stability
Potassium cyclopropyltrifluoroborateEnhanced cross-coupling with purines via Pd/XPhos systems
Potassium vinyltrifluoroborateRapid hydrolysis in aqueous phases; prone to polymerization

Challenges and Limitations

  • Electronic Effects : Strong electron withdrawal from the benzoyl group can reduce reactivity toward electron-rich aryl halides .

  • Radical Stability : Benzyl radicals generated from this compound exhibit moderate stability, limiting efficiency in radical cascades compared to more stabilized systems .

Comparison with Similar Compounds

Structural and Functional Variations

The reactivity and applications of potassium trifluoroborates depend on their substituents:

Compound Name Substituent Type Key Applications Stability/Reactivity Notes
Potassium trans-styryl trifluoroborate Alkenyl Cross-coupling to form stilbenes (e.g., trans-4-Cyanostilbene, 80% yield) Stable under basic conditions; high regioselectivity
Potassium vinyl trifluoroborate Alkenyl Synthesis of styrenes (e.g., 4-Cyano-styrene, 76% yield with Et₃N) Sensitive to strong bases; requires mild bases
Potassium benzyl trifluoroborate Alkyl Electrochemical C(sp³)−C(sp³) coupling (86% radical coupling yield) Faster charge transfer rate (k₀ = 5.56 × 10⁻⁵ cm/s) vs. carboxylates
Potassium acyltrifluoroborate (KATs) Acyl Migita-Kosugi-Stille cross-coupling for amino-acid derivatives Chemoselective; requires Pd(0) catalysis
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Heteroaromatic Drug synthesis and material science Enhanced leaving group ability; low protodeboronation

Reaction Performance and Catalyst Compatibility

  • Catalyst Loading : Second-generation Buchwald precatalysts (e.g., XPhos-Pd-G2) enable reduced catalyst loading (0.5 mol%) while maintaining high yields (96% for trifluoroborate coupling) .
  • Solvent and Base: Aqueous tetrahydrofuran (THF/H₂O) systems optimize trifluoroborate coupling by balancing hydrolysis and transmetalation . In contrast, potassium acyltrifluoroborates require non-aqueous conditions for chemoselectivity .
  • Side Reactions : Trifluoroborates generate fewer side products (e.g., protodeboronation) compared to boronic acids due to controlled fluoride release .

Stability and Handling

  • Hydrolysis Resistance : Trifluoroborates resist hydrolysis better than boronic acids, making them suitable for biphasic reactions .
  • Safety : Chlorinated derivatives (e.g., potassium (2,4-dichlorophenyl)trifluoroborate) require stringent handling due to toxicity risks .

Key Research Findings

Mechanistic Insights : Trifluoroborates act via hydrolysis to boronic acids and fluoride, which activate catalysts and suppress side reactions .

Yield Optimization : Catalyst choice (e.g., XPhos-Pd-G2) and solvent systems (THF/H₂O) significantly enhance yields (>95%) compared to traditional methods .

Functional Group Tolerance : Acyltrifluoroborates tolerate esters and amines, enabling peptide derivatization , while chlorinated analogs are suited for halogen-rich pharmaceuticals .

Biological Activity

Potassium (4-benzoylphenyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry, supported by data tables and relevant research findings.

This compound is characterized by its trifluoroborate group, which enhances its reactivity in various chemical reactions, particularly cross-coupling reactions. The synthesis typically involves the reaction of 4-benzoylphenylboronic acid with potassium fluoride under controlled conditions to yield the trifluoroborate salt.

PropertyValue
Molecular FormulaC13H10BF3K
Molecular Weight261.02 g/mol
SolubilitySoluble in polar solvents
StabilityStable under ambient conditions

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and as a potential therapeutic agent. Its mechanism of action is primarily linked to its ability to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biologically active compounds.

Anticancer Properties

In vitro studies have demonstrated that derivatives synthesized using this compound can inhibit cancer cell proliferation. For instance, compounds derived from this trifluoroborate have shown selective cytotoxicity against various cancer cell lines while sparing normal cells.

Case Study:
A study investigated the effects of a series of compounds synthesized from this compound on human liver cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested.

Table 2: IC50 Values of Synthesized Derivatives

CompoundIC50 (µM)Cancer Cell Line
Derivative A5HepG2
Derivative B10HCT116
Derivative C15MCF-7

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : Compounds derived from this trifluoroborate can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Some derivatives have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Metastasis : Research indicates that certain derivatives may inhibit key signaling pathways involved in cancer metastasis.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond anticancer applications. It serves as a valuable reagent in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its ability to facilitate the formation of carbon-carbon bonds makes it an essential tool for chemists aiming to develop complex organic molecules.

Q & A

Q. What are the recommended storage conditions and stability considerations for potassium (4-benzoylphenyl)trifluoroborate?

Potassium trifluoroborates are hygroscopic and sensitive to moisture. Store at -20°C under argon to prevent hydrolysis and oxidation. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which degrade the compound. Stability tests indicate a 1-month shelf life at -20°C and 6 months at -80°C . Use inert atmosphere techniques (e.g., gloveboxes) for handling solid reagents.

Q. How can hydrolysis of this compound be monitored experimentally?

Hydrolysis to the boronic acid can be tracked via <sup>19</sup>F and <sup>11</sup>B NMR spectroscopy . In aqueous media, trifluoroborate signals (δ ~ -135 ppm for <sup>19</sup>F) diminish as boronic acid (δ ~ 30 ppm for <sup>11</sup>B) forms. Base titration (e.g., K2CO3 or Cs2CO3) accelerates hydrolysis, while acidic conditions stabilize the trifluoroborate . For quantification, integrate peak areas over time under controlled pH.

Q. What solvents and bases are optimal for Suzuki-Miyaura coupling with this reagent?

Use aqueous tetrahydrofuran (THF/H2O, 10:1) or toluene/water (3:1) biphasic systems. THF enhances solubility and reaction homogeneity. K2CO3 or Cs2CO3 are preferred bases, as they facilitate transmetalation without excessive protodeboronation. Avoid strong bases like KOH unless hydrolysis is intentional .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid byproducts influence coupling efficiency?

Fluoride ions (from trifluoroborate decomposition) activate palladium catalysts but can inhibit turnover at high concentrations. Concurrently, boronic acid byproducts (e.g., 4-benzoylphenylboronic acid) compete in transmetalation, leading to side products like homocoupled dimers. To mitigate this:

  • Use substoichiometric KF additives (0.5–1 equiv) to balance catalyst activation and side reactions.
  • Monitor boronic acid levels via HPLC or LC-MS and adjust reaction times to limit protodeboronation .

Q. What mechanistic insights explain the superior performance of trifluoroborates over boronic acids in certain couplings?

Trifluoroborates resist protodeboronation under basic conditions, enabling slower, controlled release of boronic acids. This "self-masking" behavior reduces side reactions (e.g., oxidative dimerization) and improves yields in air-sensitive systems. <sup>11</sup>B NMR studies show that mixed borate intermediates (e.g., [RBF2(OH)]<sup>−</sup>) enhance transmetalation rates compared to free boronic acids .

Q. How can solvent choice impact competing pathways in cross-coupling reactions?

In toluene/water systems, poor solubility of the trifluoroborate can lead to incomplete reactions (≤55% yield) due to phase separation. In contrast, THF/water mixtures increase reagent solubility, achieving >95% yield. Polar aprotic solvents (e.g., DMF) may accelerate protodeboronation and are not recommended unless low temperatures (-20°C) are used .

Q. What strategies address contradictions in reported catalytic systems for sterically hindered substrates?

For ortho-substituted aryl partners:

  • Employ bulky ligands (e.g., SPhos or XPhos) to stabilize Pd(0) intermediates.
  • Increase reaction temperature (80–100°C) and use microwave-assisted heating to overcome kinetic barriers.
  • Pre-activate the catalyst with aryl halides to avoid off-cycle Pd aggregation .

Q. How does visible-light photoredox catalysis expand the reactivity of potassium trifluoroborates?

Under visible light, trifluoroborates generate alkyl or vinyl radicals via single-electron transfer (SET) with photocatalysts (e.g., Ru(bpy)3<sup>2+</sup>). These radicals undergo anti-Markovnikov additions to alkenes or allylation reactions, enabling C–C bond formation without traditional transition-metal catalysts. Optimize light intensity (450 nm LEDs) and use stoichiometric oxidants (e.g., persulfates) for efficient radical generation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • NMR Spectroscopy : <sup>19</sup>F NMR tracks trifluoroborate decomposition; <sup>1</sup>H/<sup>13</sup>C NMR identifies coupling products.
  • Mass Spectrometry : HRMS confirms molecular ions, while LC-MS monitors reaction progress.
  • X-ray Crystallography : Resolves stereochemistry in crystalline intermediates .

Q. How to design control experiments to distinguish between competing reaction pathways?

  • Isotopic Labeling : Use D2O to confirm protodeboronation vs. oxidative pathways.
  • Kinetic Profiling : Quench aliquots at timed intervals for HPLC analysis.
  • Catalyst Screening : Compare Pd(OAc)2/ligand systems to identify turnover-limiting steps .

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